9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one
Description
This compound belongs to a class of polycyclic heterocycles characterized by fused rings containing sulfur (thia) and nitrogen (diaza) atoms. The core structure, a tricyclo[8.4.0.0²⁷]tetradeca-pentaenone system, incorporates a ketone group at position 5 and two nitrogen atoms at positions 3 and 2. The unique arrangement of heteroatoms and bridgehead positions confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,5-dihydrothiochromeno[4,3-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c14-10-5-7-6-15-9-4-2-1-3-8(9)11(7)13-12-10/h1-5H,6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDFCDUCLRSDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)NN=C2C3=CC=CC=C3S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245137 | |
| Record name | 2H-[1]Benzothiopyrano[4,3-c]pyridazin-3(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123875-23-0 | |
| Record name | 2H-[1]Benzothiopyrano[4,3-c]pyridazin-3(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123875-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-[1]Benzothiopyrano[4,3-c]pyridazin-3(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. For example, the use of strong acids or bases can promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes and pathways, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and similarities between 9-thia-3,4-diazatricyclo[8.4.0.0²⁷]tetradeca-pentaen-5-one and related compounds:
Key Observations:
In 2,9-diaza analogs, the absence of sulfur reduces molecular weight but increases hydrogen-bonding capacity due to additional nitrogen lone pairs .
Ring System and Puckering :
- The tricyclo[8.4.0.0²⁷] framework in the target compound differs from tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] systems in , which feature additional bridging atoms. These structural variations influence ring puckering amplitudes and pseudorotation dynamics, as defined by Cremer and Pople coordinates .
Substituent Effects :
- Aryl substituents (e.g., 4-methoxyphenyl in ) enhance steric bulk and modulate solubility. The methoxy group’s electron-donating nature could stabilize charge-transfer interactions in supramolecular assemblies .
Crystallographic and Energetic Insights
- Crystal Packing : Studies on analogous ditellura compounds () reveal that heavy atoms like tellurium (Te) contribute to elongated bond lengths (e.g., Te–C ≈ 2.1–2.3 Å) and lower bond dissociation energies compared to sulfur analogs. For example, Te-containing structures exhibit bond energy values up to 168.2 kJ/mol (e.g., Te1–C13–C14), while sulfur’s smaller atomic radius likely results in stronger, shorter bonds .
- Intermolecular Interactions : The ketone group in the target compound facilitates dipole-dipole interactions, whereas nitrogen-rich analogs (e.g., 2,9-diaza) may form hydrogen-bonded networks, as suggested by crystallographic data in .
Biological Activity
9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure provides a scaffold for various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's IUPAC name is (7S)-8-(methylamino)-5-thia-3,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),8,11,13-tetraen-2-one. The molecular formula is C12H13N3OS, and its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3OS |
| Molecular Weight | 253.31 g/mol |
| SMILES | CNC2=Nc1ccccc1C(=O)N3CSCC23 |
| InChI Key | CFSOJZTUTOQNIA-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have demonstrated that this compound has significant antimicrobial activity against a range of bacterial strains and fungi. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro tests.
- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
- Neuroprotective Effects : Research has suggested potential neuroprotective effects in models of neurodegenerative diseases. The compound may help in reducing oxidative stress and inflammation in neuronal cells.
The precise mechanism of action for this compound is still under investigation; however, it is believed to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.
- Receptor Modulation : It may act on neurotransmitter receptors or other cellular receptors involved in signaling pathways that regulate cell growth and survival.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of this compound against clinical isolates. Results indicated a significant reduction in bacterial growth at low concentrations.
- Cancer Cell Line Studies : In vitro studies conducted on MCF-7 and HeLa cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
- Neuroprotection : A recent investigation highlighted the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings suggested that it could reduce cell death and improve cell survival rates.
Q & A
Q. Methodological Answer :
- Cross-validation : Compare experimental NMR (¹H/¹³C) with density functional theory (DFT)-calculated chemical shifts. Discrepancies often arise from solvent effects or conformational flexibility .
- Dynamic NMR : Use variable-temperature studies to detect tautomerism or ring-flipping phenomena .
- X-ray crystallography : Resolve ambiguities by determining the solid-state structure .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Q. Methodological Answer :
- Spectral analysis : UV-Vis (λmax for conjugated systems), IR (C=O, S–N stretches), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
- Thermal analysis : TGA/DSC to assess decomposition points and stability .
- Computational validation : Compare experimental data with PubChem-derived properties (e.g., topological polar surface area, XLogP3) .
Advanced: What mechanistic insights exist for the compound’s formation during key synthetic steps?
Q. Methodological Answer :
- Kinetic studies : Use stopped-flow spectroscopy to track intermediate formation rates .
- Isotopic labeling : Introduce ¹⁵N or ³⁴S to trace atom migration during cyclization .
- DFT modeling : Simulate transition states to identify rate-limiting steps (e.g., ring strain in tricyclic intermediates) .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Q. Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–80°C. Monitor degradation via LC-MS .
- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Quantify degradation products using validated HPLC methods .
Advanced: What computational modeling approaches predict the compound’s bioavailability and target interactions?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with sulfur-binding pockets) .
- ADMET prediction : Calculate properties like blood-brain barrier permeability (LogBB) and CYP450 inhibition using SwissADME .
- MD simulations : Model solvation effects and protein-ligand dynamics over 100-ns trajectories .
Advanced: How can theoretical frameworks guide the design of bioactivity assays for this compound?
Q. Methodological Answer :
- Structure-activity relationship (SAR) models : Correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with antimicrobial IC50 values .
- Systems biology integration : Map potential targets using KEGG pathways linked to sulfur-containing heterocycles .
- Dose-response modeling : Apply Hill equations to quantify efficacy in enzyme inhibition assays .
Advanced: What experimental designs address ecological impact assessments for this compound?
Q. Methodological Answer :
- Microcosm studies : Evaluate biodegradation in soil/water systems under controlled O2 and nutrient conditions .
- Trophic transfer analysis : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) .
- Ecotox modeling : Predict LC50 for fish/algae using ECOSAR v2.2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
